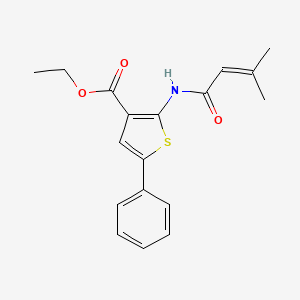

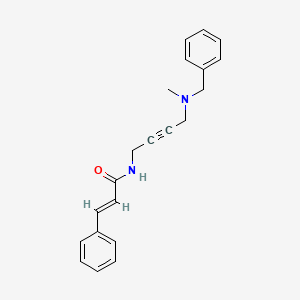

Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

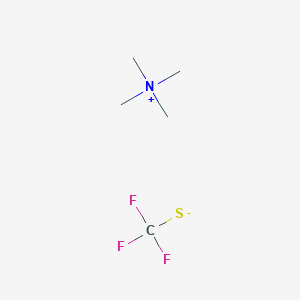

Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate, also known as EMT, is a chemical compound that has been widely studied for its potential applications in scientific research. EMT is a synthetic molecule that belongs to the class of thieno[3,2-b]thiophene derivatives. It has been found to possess a variety of interesting properties that make it a promising candidate for use in various fields of research.

Applications De Recherche Scientifique

Physicochemical Properties and Complex Formation

Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been investigated for their acid-base properties, solubility, and chemical stability. These studies extend to the formation of complexes with Cu(II), Co(II), and Ni(II), providing a foundation for understanding the reactivity and potential applications of similar ethyl thiophene derivatives in coordination chemistry (Chekanova et al., 2014).

Synthetic Applications in Heterocyclic Chemistry

The synthesis of tetrahydroquinoline derivatives demonstrates the reactivity of similar ethyl thiophene carboxylates with nitrobenzaldehydes, leading to a variety of products with potential pharmaceutical applications (Bombarda et al., 1992). Additionally, the bifunctional thiophene derivatives' synthetic utility has been explored, indicating their role in generating polyfunctional substituted thiophenes with promising antimicrobial activities (Abu‐Hashem et al., 2011).

Catalytic and Annulation Reactions

The potential for ethyl 2-methyl-2,3-butadienoate and similar derivatives to act as 1,4-dipole synthons in [4 + 2] annulation with N-tosylimines has been demonstrated, highlighting their utility in organic synthesis to create highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).

Practical Synthesis Methods

A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate has been devised, showcasing the operational simplicity and avoidance of strong bases, which may be applicable to the synthesis of related ethyl thiophene carboxylates (Kogami & Watanabe, 2011).

Carboxyl-Protecting Groups in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection of amino acids or peptides, a strategy that could be applied to the protection of carboxyl groups in ethyl thiophene carboxylates, demonstrating their versatility in peptide synthesis (Chantreux et al., 1984).

Propriétés

IUPAC Name |

ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-11H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCZUPYLHRXFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C=C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)

![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/no-structure.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2980345.png)

![4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2980350.png)

![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2980357.png)